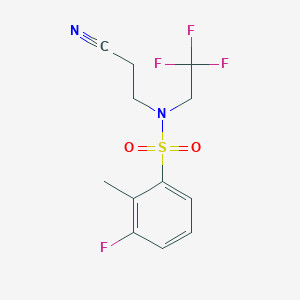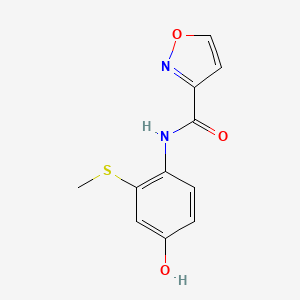
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide, also known as BAY 94-8862, is a novel small molecule inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays an important role in regulating various physiological processes such as blood pressure, smooth muscle tone, and platelet aggregation. BAY 94-8862 has been shown to have potential therapeutic applications in various cardiovascular and pulmonary diseases.
Wirkmechanismus
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 acts as a potent and selective inhibitor of sGC, which leads to a decrease in the production of cGMP. This results in relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce blood pressure. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to inhibit platelet aggregation and reduce inflammation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to have several biochemical and physiological effects. It can reduce blood pressure and improve vascular function by promoting vasodilation. It also has anti-inflammatory effects and can inhibit platelet aggregation. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to improve exercise capacity in patients with pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has several advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862. One area of interest is its potential use in the treatment of heart failure, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further research is needed to understand the long-term safety and efficacy of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 in humans.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 involves several steps starting from the reaction of 4-fluoro-3-nitrobenzenesulfonamide with 1-cyanocyclobutane-1-carboxylic acid followed by reduction of the nitro group to an amino group. The resulting intermediate is then reacted with cyclopropylmethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. In a phase II clinical trial, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 was shown to improve exercise capacity in patients with pulmonary hypertension. It has also been investigated for its potential use in the treatment of heart failure, acute decompensated heart failure, and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-19(16(11-18)7-2-8-16)23(20,21)15-9-13(17)5-6-14(15)22-10-12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYTPNZNCAYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1(CCC1)C#N)S(=O)(=O)C2=C(C=CC(=C2)F)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)